molecular formula C11H17NO B038876 (R)-2-Isopropylamino-2-phenylethanol CAS No. 112211-92-4

(R)-2-Isopropylamino-2-phenylethanol

Cat. No.: B038876
CAS No.: 112211-92-4
M. Wt: 179.26 g/mol
InChI Key: XFSCVCVPECOHBL-NSHDSACASA-N
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Description

®-2-Isopropylamino-2-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an isopropylamino group and a phenylethanol moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Isopropylamino-2-phenylethanol typically involves the reduction of the corresponding ketone, 2-acetylphenylethanol, using chiral reducing agents. One common method is the asymmetric reduction using chiral catalysts such as oxazaborolidine, which provides high enantioselectivity. The reaction is usually carried out in the presence of hydrogen gas under mild conditions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Isopropylamino-2-phenylethanol can be achieved through catalytic hydrogenation processes. These processes often employ heterogeneous catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor. The reaction conditions typically involve elevated temperatures and pressures to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Isopropylamino-2-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of secondary amines or alcohols, depending on the reagents used.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 2-Acetylphenylethanol

    Reduction: Secondary amines, alcohols

    Substitution: Substituted phenylethanol derivatives

Scientific Research Applications

®-2-Isopropylamino-2-phenylethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a resolving agent for racemic mixtures.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of beta-adrenergic agonists and antagonists.

    Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of ®-2-Isopropylamino-2-phenylethanol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Isopropylamino-2-phenylethanol: The enantiomer of the compound, which may exhibit different pharmacological properties.

    2-Phenylethanol: A structurally similar compound lacking the isopropylamino group, used in the fragrance industry.

    2-Amino-2-phenylethanol: Another related compound with an amino group instead of the isopropylamino group.

Uniqueness

®-2-Isopropylamino-2-phenylethanol is unique due to its chiral nature and the presence of both an isopropylamino group and a phenylethanol moiety. This combination imparts specific stereochemical and electronic properties, making it a valuable intermediate in asymmetric synthesis and a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-2-phenyl-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCVCVPECOHBL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506153
Record name (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112211-92-4
Record name (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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